5-Methoxycarbonyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid;hydrochloride
Description
5-Methoxycarbonyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride is a bicyclic organic compound featuring a rigid [3.1.1] ring system with a nitrogen atom at position 3 (azabicyclo), a methoxycarbonyl group at position 5, and a carboxylic acid moiety at position 1, stabilized as a hydrochloride salt. This structure confers unique physicochemical properties, including enhanced solubility due to the ionic hydrochloride form and molecular rigidity that may influence bioavailability and target binding in pharmaceutical applications .
Properties
Molecular Formula |
C9H14ClNO4 |
|---|---|
Molecular Weight |
235.66 g/mol |
IUPAC Name |
5-methoxycarbonyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H13NO4.ClH/c1-14-7(13)9-2-8(3-9,6(11)12)4-10-5-9;/h10H,2-5H2,1H3,(H,11,12);1H |
InChI Key |
ABTFYPGSTXELIE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC(C1)(CNC2)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 3-azabicyclo[3.1.1]heptane derivatives, including 5-methoxycarbonyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid, typically involves:
- Construction of the bicyclic ring system via cyclization of cyclobutane derivatives or spirocyclic intermediates.
- Functional group transformations to install the methoxycarbonyl and carboxylic acid moieties.
- Conversion to the hydrochloride salt for isolation.
A recent general approach involves the reduction of spirocyclic oxetanyl nitriles, which provides a versatile and scalable route to these bicyclic amines.
Specific Synthetic Routes
Cyclization of Cyclobutane-Derived Dicarboxylic Acids
A highly efficient multigram-scale synthesis reported involves the cyclization of cyclobutane-derived 1,3-dicarboxylic acid derivatives to form bicyclic imides, which are then converted into the target bicyclic amines. The key steps include:
- Preparation of a cyclobutane 1,3-dicarboxylic acid derivative as the starting material.
- Thermal or metal-catalyzed intramolecular cyclization to form the bicyclic imide intermediate.
- Subsequent reduction (e.g., with borane dimethyl sulfide complex, BH3·Me2S) to open the imide and form the 3-azabicyclo[3.1.1]heptane core.
- Esterification or methoxycarbonylation to introduce the methoxycarbonyl group.
- Acidification with anhydrous hydrogen chloride in dioxane to yield the hydrochloride salt.
This method achieves high yields (up to 87% for the reduction step and 84% overall yield for the hydrochloride salt) and is amenable to scale-up.
Reduction of Spirocyclic Oxetanyl Nitriles
Another general synthetic approach involves:
- Synthesis of spirocyclic oxetanyl nitrile intermediates.
- Catalytic or chemical reduction of the nitrile group to the corresponding amine.
- Ring closure to form the 3-azabicyclo[3.1.1]heptane skeleton.
- Functionalization to install the methoxycarbonyl and carboxylic acid groups.
This method is noted for its broad substrate scope and scalability, making it suitable for diverse derivatives including the methoxycarbonyl-substituted compound.
Alternative Photochemical and Metal-Catalyzed Cycloadditions
Historical and alternative methods include:
- Photochemical [2+2] cycloadditions to build the bicyclic framework.
- Metal-catalyzed intramolecular cyclizations.
- Double Mannich reactions of cyclobutanone derivatives.
While these methods are documented, they are less commonly employed for the specific preparation of 5-methoxycarbonyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid due to complexity or lower yields.
Comparative Data Table of Preparation Methods
Detailed Experimental Notes
- Reduction Step: The use of borane-dimethyl sulfide complex (BH3·Me2S) is critical for efficient reduction of bicyclic imides to the amine functionality, typically performed at low temperatures (<5 °C) to control reaction rate and prevent side reactions.
- Acidification and Salt Formation: After reduction and purification, acidification with anhydrous hydrogen chloride (ca. 3.6 M in dioxane) precipitates the hydrochloride salt, which is filtered and dried under vacuum to yield a stable white to yellow solid with high purity (≥95%).
- Storage Conditions: The hydrochloride salt is stable when stored at 2-8 °C, maintaining integrity for extended periods.
- Safety Considerations: Precautions include handling irritants and corrosive materials such as HCl and BH3·Me2S under appropriate ventilation and protective equipment.
Research Findings and Practical Implications
- The bicyclic scaffold of 5-methoxycarbonyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid provides a saturated bioisostere for aromatic rings, improving physicochemical properties such as solubility and metabolic stability when incorporated into drug candidates.
- The scalable synthetic methods enable multigram production, facilitating medicinal chemistry programs and preclinical studies.
- The hydrochloride salt form enhances compound handling, storage, and formulation potential.
Chemical Reactions Analysis
Types of Reactions
5-Methoxycarbonyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The compound can participate in substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
Scientific Research Applications
This compound is primarily utilized as a building block in organic synthesis, particularly in the creation of more complex molecules with potential medicinal or biological activity .
Synthesis of Heterocyclic Compounds:
- 5-Methoxycarbonyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride is used in the synthesis of heterocycle-functionalized bicyclo[3.1.1]heptanes and aza-bicyclo[3.1.1]heptanes. These structures are valuable in medicinal chemistry as they can act as bioisosteres for meta-substituted arenes and 3,5-disubstituted pyridines.
- The presence of the azabicyclo[3.1.1]heptane core allows for the introduction of diverse chemical functionalities, making it a versatile intermediate in the synthesis of complex molecules.
Medicinal Chemistry:
- Aza-bicyclo[3.1.1]heptanes, which can be synthesized using this compound, have emerged as potential bioisosteres for 3,5-disubstituted pyridines, indicating their utility in drug design and development.
- The compound can be used to create new chemical entities with desired biological activities, such as therapeutic applications.
Methods of Application or Experimental Procedures
The synthesis of compounds containing the 5-methoxycarbonyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid;hydrochloride moiety typically involves several steps:
- Alkylation: Aza-bicyclo[3.1.1]heptanes with ester-functionalized bridgehead positions can be prepared by double alkylation of cyclohexane 1,3-diesters with diiodomethane.
- Ester Hydrolysis: The methoxycarbonyl group can be hydrolyzed to generate a free carboxylic acid, allowing for further chemical modifications.
- Amide Coupling: The carboxylic acid group can be coupled with amines to form amides, introducing structural diversity.
Mechanism of Action
The mechanism of action of 5-Methoxycarbonyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
The compound is compared to analogs with modifications in functional groups, ring systems, or substituents (Table 1). Key differences include:
Table 1: Structural and Functional Comparisons
Key Observations:
The 3-aza group introduces basicity, enabling salt formation (e.g., hydrochloride) for improved solubility, unlike non-aza analogs like the ketone derivative .
Ring System Variations: The [3.1.1] system in the target compound provides distinct spatial constraints compared to [2.2.1] analogs (e.g., 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride), influencing binding pocket compatibility in drug design .
Biological Relevance: Azabicyclo structures are prevalent in beta-lactam antibiotics (e.g., mezlocillin derivatives in ), but the target compound’s methoxycarbonyl group may redirect activity toward non-antibiotic targets, such as neuromodulators .
Biological Activity
5-Methoxycarbonyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid; hydrochloride (CAS Number: 2920424-44-6) is a bicyclic compound notable for its potential biological activities. This compound features a unique bicyclic structure that incorporates a nitrogen atom, which is significant for its interactions with biological systems. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C9H14ClNO4
- Molecular Weight : 235.67 g/mol
- IUPAC Name : 5-(methoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride
The biological activity of 5-Methoxycarbonyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes involved in various physiological processes.
Pharmacological Effects
Research indicates that this compound may exhibit a range of pharmacological effects, including:
- Agonistic activity on orexin receptors : This interaction suggests potential applications in sleep regulation and appetite control.
- Neuroprotective properties : Preliminary studies have shown that it may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
Research Findings
Recent studies have explored the biological implications of this compound:
-
In Vitro Studies :
- A study demonstrated that 5-Methoxycarbonyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid could modulate neurotransmitter release in neuronal cultures, indicating its potential role in synaptic plasticity and cognitive functions.
-
In Vivo Studies :
- Animal models treated with this compound showed improved outcomes in behavioral tests related to anxiety and depression, suggesting an anxiolytic effect.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Neuroprotection | Demonstrated reduced neuronal apoptosis in models of oxidative stress. |
| Study B | Sleep Regulation | Showed increased sleep duration in rodent models via orexin receptor modulation. |
| Study C | Mood Disorders | Indicated a decrease in depressive-like behaviors when administered chronically. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
